N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Description

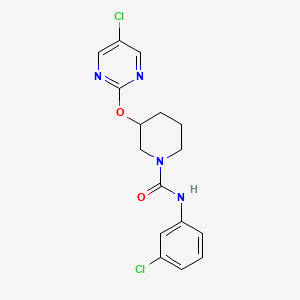

N-(3-Chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 5-chloropyrimidin-2-yloxy group at the 3-position and an N-linked 3-chlorophenyl carboxamide moiety. Its design integrates halogenated aromatic and heterocyclic motifs, which are common in medicinal chemistry for enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O2/c17-11-3-1-4-13(7-11)21-16(23)22-6-2-5-14(10-22)24-15-19-8-12(18)9-20-15/h1,3-4,7-9,14H,2,5-6,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKITZUVENAOTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core with substitutions that enhance its biological activity:

- Piperidine Ring : A six-membered ring containing nitrogen, known for various pharmacological properties.

- Chlorophenyl Group : Enhances lipophilicity and potential interaction with biological targets.

- Chloropyrimidine Moiety : Imparts additional pharmacological properties, particularly in relation to nucleic acid interactions.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with piperidine structures often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Gram-positive bacteria and resistant strains such as MRSA.

- Interaction with Receptors : Similar compounds have been noted for their ability to modulate receptor activity, which can lead to therapeutic effects in conditions like diabetes and obesity.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL | High |

| Enterococcus faecalis | 16 µg/mL | Moderate |

| Mycobacterium tuberculosis | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

The compound exhibited significant activity against MRSA and Enterococcus faecalis, indicating its potential as a therapeutic agent in treating resistant infections .

Cytotoxicity Studies

Cytotoxicity was assessed using primary porcine monocyte-derived macrophages, revealing that the compound exhibited low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development .

Case Studies

- Renin Inhibition Study : A related study on piperidine derivatives indicated that compounds with structural similarities to this compound demonstrated potent renin inhibition, which is crucial for managing hypertension .

- Antibacterial Screening : A series of synthesized compounds bearing similar moieties were screened for antibacterial activity against multiple strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values below 10 µM .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Bioactivity

- Halogenation: The 3-chlorophenyl group in the target compound and its analogs (e.g., ) enhances hydrophobic interactions with enzyme active sites.

- Heterocyclic Moieties: The 5-chloropyrimidin-2-yloxy group in the target compound contrasts with benzimidazolone in and thienopyrimidinone in . Pyrimidine derivatives are often associated with ATP-competitive kinase inhibition, whereas benzimidazolones may target DNA repair enzymes .

Pharmacological Activity Comparisons

- OGG1 Inhibition: The benzimidazolone analog () exhibits nanomolar inhibition of OGG1, a DNA repair enzyme. The target compound’s pyrimidine-oxygen linker may shift selectivity toward kinases like EGFR or CDKs, though empirical data are pending.

- Anticancer Potential: The thienopyrimidinone analog () shows submicromolar IC₅₀ values in cancer cell lines, attributed to its fused heterocyclic system. The target compound’s simpler pyrimidine group may reduce off-target effects but require optimization for potency .

Q & A

Basic Questions

What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Chlorination: Introduction of chlorine substituents to the phenyl or pyrimidine ring (e.g., using POCl₃ or Cl₂ gas under controlled conditions) .

Coupling Reactions: Formation of the piperidine-carboxamide backbone via nucleophilic substitution or amide bond coupling. For example, reacting 3-chlorophenyl isocyanate with a pre-functionalized piperidine intermediate .

Etherification: The pyrimidinyl-oxy group is introduced via SN2 displacement using a hydroxylated pyrimidine derivative and a halogenated piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Key Considerations:

- Solvent Selection: Anhydrous solvents (e.g., benzene, DMF) minimize side reactions .

- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC: Purity assessment (≥98% by reverse-phase C18 columns, acetonitrile/water gradient) .

- X-ray Crystallography: Determines molecular conformation and hydrogen-bonding patterns. For example, resolving intramolecular C–H⋯N interactions in related carboxamide derivatives .

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of chlorination and coupling steps (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.